![molecular formula C18H16N4O2S B6059528 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide, also known as BTPT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure and has been shown to exhibit promising biological activities, making it a subject of interest for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. Furthermore, its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and physiological effects:
2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide. One area of interest is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Furthermore, the potential of 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide in combination therapy with other anticancer drugs should be explored. Finally, its potential in the treatment of other diseases such as diabetes and neurodegenerative disorders should be investigated.
Synthesis Methods
The synthesis of 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and phenylacetyl chloride in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has been shown to exhibit anti-inflammatory activity and has potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-14-9-5-2-6-10-14)11-15-17(24)21-18(25-15)22-19-12-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,20,23)(H,21,22,24)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECURSFHBDEZAI-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide |
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